molecular formula C15H18N6O2S B15003746 4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine

4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine

Cat. No.: B15003746
M. Wt: 346.4 g/mol
InChI Key: LBARUOXHPOMSCZ-UHFFFAOYSA-N
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Description

4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a nitrophenyl group, a sulfanyl group, and a piperidino group attached to the triazine ring

Preparation Methods

The synthesis of 4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-nitrothiophenol with formaldehyde to form 4-nitrophenylmethylsulfanyl intermediate. This intermediate is then reacted with 6-chloro-1,3,5-triazine-2-amine in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as acetonitrile or dimethylformamide, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic amino acid residues. The piperidino group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

    2,4,6-Trichloro-1,3,5-triazine:

    2,4-Diamino-6-chloro-1,3,5-triazine: Known for its use in the synthesis of melamine and its derivatives, which are used in the production of resins and plastics.

    2,4,6-Triamino-1,3,5-triazine:

Properties

Molecular Formula

C15H18N6O2S

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(4-nitrophenyl)sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H18N6O2S/c16-14-17-13(18-15(19-14)20-8-2-1-3-9-20)10-24-12-6-4-11(5-7-12)21(22)23/h4-7H,1-3,8-10H2,(H2,16,17,18,19)

InChI Key

LBARUOXHPOMSCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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